3-Benzyloxy-1-propanol
Description
Importance of Benzyloxy-Protected Alcohols in Organic Synthesis
In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of one functional group to allow a chemical transformation to occur at another site within the same molecule. wiley.comorganic-chemistry.org This strategy, known as using a "protecting group," is fundamental to the synthesis of complex molecules. numberanalytics.com Alcohols are a common functional group that frequently requires protection due to their acidic proton and nucleophilic oxygen.
The benzyl (B1604629) group (abbreviated as Bn) is a widely used protecting group for alcohols. wikipedia.orgresearchgate.net It is introduced to an alcohol to form a benzyl ether, a derivative that is stable under a wide variety of reaction conditions, including those that are basic, nucleophilic, and involve certain oxidizing or reducing agents. wiley.com This stability allows chemists to perform reactions on other parts of the molecule without affecting the protected hydroxyl group. organic-chemistry.org
A key advantage of the benzyl ether protecting group is that it can be removed under relatively mild conditions, a process called deprotection, to regenerate the original alcohol. wiley.com The most common method for cleaving benzyl ethers is catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium-on-carbon catalyst), which produces the alcohol and toluene (B28343) as a byproduct. organic-chemistry.orgyoutube.com This deprotection method is particularly mild and clean. youtube.com The ability to selectively remove the benzyl group, sometimes in the presence of other sensitive functionalities, makes it an essential tool in the synthetic chemist's arsenal. thieme-connect.com
Overview of the Research Landscape for 3-Benzyloxy-1-propanol
This compound serves primarily as an organic building block in the research landscape. scientificlabs.iechemicalbook.comottokemi.com Its structure, containing a protected primary alcohol at one end (the benzyloxy group) and a free primary alcohol at the other, allows for selective chemical modifications. Chemists can utilize the reactive hydroxyl group for various transformations, such as etherifications, esterifications, or oxidations, while the benzyloxy end remains inert. cymitquimica.com
The compound is often used as a starting reagent for the synthesis of other valuable molecules. scientificlabs.iescientificlabs.co.uk For instance, it can be used to synthesize 1-benzyloxy-3-iodopropane (B1624968), a precursor for introducing a three-carbon chain with a protected alcohol. chemicalbook.comscientificlabs.co.uk The functional versatility of this compound makes it an intermediate in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals. cymitquimica.com
Academic Research Focus and Significance
The academic significance of this compound is demonstrated through its application in the total synthesis of complex natural products and in the development of novel synthetic methodologies.
A notable example of its use is in the total synthesis of (+)-cocaine. In a published route, commercially available this compound was the starting material for a 14-step synthesis that yielded the target molecule. nih.gov This highlights the compound's role as a reliable and accessible foundational piece for building intricate molecular frameworks.
Further research has shown its utility in other specific synthetic contexts:
It has been used as a starting reagent for the synthesis of galactosyl phosphate (B84403) diester derivatives of biologically relevant molecules like 9-β-D-arabinofuranosyladenine and 1-β-D-arabinofuranosylcytosine. scientificlabs.iescientificlabs.co.uk
It is described as a desymmetrization agent, which can catalyze the conversion of esters to ketones and amides to alcohols. biosynth.com
It functions as an asymmetric synthesis reagent, for example, in the conversion of (S)-2,3-diaminopropionic acid to (R)-2,3-diaminopropionic acid. biosynth.com
Research has demonstrated that the compound can undergo selective cleavage at the C3-O bond in the presence of a ruthenium catalyst, a finding that showcases specific reactivity that can be exploited in targeted synthesis. scientificlabs.iechemicalbook.comottokemi.com
It has also been used in studies on asymmetric cross-coupling reactions to create chiral quinazolinones, which are of interest for their potential biomedical applications. nih.govmdpi.com
These varied applications underscore the significance of this compound as a versatile and important molecule in modern organic chemistry research.
Chemical Compound Data
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 4799-68-2 biosynth.com |
| Molecular Formula | C₁₀H₁₄O₂ cymitquimica.com |
| Molecular Weight | 166.22 g/mol ottokemi.com |
| Appearance | Clear colourless liquid ottokemi.com |
| Boiling Point | 111-114 °C / 2 mmHg chemicalbook.comscientificlabs.co.uk |
| Density | 1.049 g/mL at 25 °C chemicalbook.comscientificlabs.co.uk |
| SMILES | OCCCOCc1ccccc1 cymitquimica.com |
| InChI Key | FUCYABRIJPUVAT-UHFFFAOYSA-N cymitquimica.com |
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name | Role/Context |
|---|---|
| 1,3-Propanediol (B51772) | Reactant in the synthesis of this compound. chemicalbook.com |
| 1-Benzyloxy-3-iodopropane | Synthesized from this compound. chemicalbook.com |
| 9-β-D-arabinofuranosyladenine | Target molecule class in synthesis using this compound. scientificlabs.iescientificlabs.co.uk |
| 1-β-D-arabinofuranosylcytosine | Target molecule class in synthesis using this compound. scientificlabs.iescientificlabs.co.uk |
| Benzyl chloride | Reactant in the synthesis of this compound. chemicalbook.com |
| (+)-Cocaine | Natural product synthesized starting from this compound. nih.gov |
| (S)-2,3-diaminopropionic acid | Reactant in asymmetric synthesis involving this compound. biosynth.com |
| (R)-2,3-diaminopropionic acid | Product in asymmetric synthesis involving this compound. biosynth.com |
| Toluene | Byproduct of benzyl ether deprotection. organic-chemistry.orgyoutube.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCYABRIJPUVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324524 | |
| Record name | 3-Benzyloxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4799-68-2 | |
| Record name | 3-(Benzyloxy)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4799-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 406922 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4799-68-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzyloxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Strategies and Methodologies for 3 Benzyloxy 1 Propanol
Established Synthetic Routes to 3-Benzyloxy-1-propanol
A common and direct method for preparing this compound is the Williamson ether synthesis, which involves the reaction of a propanediol (B1597323) with a benzyl (B1604629) halide in the presence of a base.
A typical procedure involves the dropwise addition of benzyl chloride to a solution of potassium hydroxide (B78521) in 1,3-propanediol (B51772) and a solvent like xylene at a controlled temperature, followed by heating. One specific example details adding benzyl chloride to a mixture of potassium hydroxide and 1,3-propanediol at 50-60°C, then heating to 100°C for two hours. Another described method involves adding benzyl chloride to a mixture of 1,3-propanediol and solid potassium hydroxide at 90°C, followed by heating to 130°C for two hours, resulting in a 77% yield of this compound. chemicalbook.com The reaction proceeds through the deprotonation of one of the hydroxyl groups of the propanediol by the base, forming an alkoxide that then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide to form the ether bond.
The reaction conditions, including the choice of base, solvent, and temperature, can be optimized to maximize the yield of the desired mono-ether product and minimize the formation of the di-ether byproduct, 1,3-bis(benzyloxy)propane.
Interactive Table 1: Etherification of 1,3-Propanediol with Benzyl Chloride
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Potassium Hydroxide | Xylene | 50-60, then 100 | 2 | Not Specified | |
| Potassium Hydroxide | None | 90, then 130 | 2 | 77 | chemicalbook.com |
Beyond the direct etherification of 1,3-propanediol, other chemical pathways can be employed to synthesize this compound and its derivatives. For instance, Grignard reactions offer an alternative route for introducing benzyloxy groups. This can involve the reaction of a benzylmagnesium bromide reagent with a suitable precursor containing a protected amine.
Another approach involves the reaction of benzyl alcohol with 3-iodopropan-1-amine (B14334213) in the presence of a base like sodium hydroxide. This nucleophilic substitution reaction, proceeding via an SN2 mechanism, replaces the iodide with the benzyloxy group. Furthermore, this compound can be used as a starting material for synthesizing other compounds, such as 1-benzyloxy-3-iodopropane (B1624968). chemicalbook.com
A process for preparing 1-benzyloxy-3-chloro-2-propanol (B8625) involves reacting benzyl glycidyl (B131873) ether with lithium chloride and acetic acid in tetrahydrofuran. google.com This intermediate can then be further functionalized.
Asymmetric Synthesis Applications Involving this compound
This compound and its derivatives play a significant role in the field of asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement.
This compound has been identified as a desymmetrization agent, which is a substance that can selectively react with one of two identical functional groups in a symmetrical molecule, thereby creating a chiral center. biosynth.comcymitquimica.com For example, it catalyzes the conversion of esters to ketones and amides to alcohols. biosynth.com
In addition to its role in desymmetrization, this compound and its derivatives can be used as chiral reagents or building blocks in enantioselective synthesis. biosynth.com For instance, (R)-2,3-bis(benzyloxy)propan-1-ol, a chiral alcohol derived from glycerol, serves as an effective chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are compounds that temporarily attach to a non-chiral starting material to guide the formation of a specific enantiomer in a subsequent reaction.
Research has also focused on the asymmetric synthesis of chiral 3-benzyloxy-1- and -2-phenyl-quinazolinones, which are of biomedical interest. mdpi.comnih.gov These syntheses have utilized chiral vanadyl methoxide (B1231860) complexes to catalyze the asymmetric 1,2-oxytrifluoromethylation of styrenes, achieving moderate to good enantiomeric excesses. mdpi.comnih.gov
Biocatalytic Approaches to Related Compounds and Intermediates
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers an alternative and often more selective approach to synthesizing chiral compounds related to this compound.
Enzymatic kinetic resolution is a powerful technique for separating a racemic mixture of chiral compounds. For example, recombinant epoxide hydrolases, such as Ylehd from Yarrowia lipolytica, have been used for the enantioselective synthesis of (S)-3-benzyloxy-1,2-propanediol. In this process, the enzyme selectively hydrolyzes one enantiomer of benzyl glycidyl ether, leaving the other enantiomer, (R)-BGE, unreacted and producing the desired (S)-diol with high enantiomeric excess.
Lipases are another class of enzymes widely used in biocatalysis. For instance, lipase (B570770) from Pseudomonas cepacia has been used for the regioselective and enantioselective alcoholysis of 1,2-propanediol dibenzoate to produce the (R)-2-benzoyl ester of 1,2-propanediol. researchgate.net Similarly, the asymmetric reduction of 1-phenyl-2,3-epoxybutan-1-one using baker's yeast or enantioselective esterification with lipase PS can produce chiral epoxy alcohols, which are precursors to chiral diols. rsc.org
Interactive Table 2: Biocatalytic Synthesis of Related Chiral Compounds
| Enzyme/Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Recombinant Epoxide Hydrolase (Ylehd) | Benzyl Glycidyl Ether (BGE) | (S)-3-benzyloxy-1,2-propanediol | 95% | |
| Penicillium aurantiogriseum | rac-benzyl glycidyl ether | (R)-3-benzyloxy-1,2-propanediol | 43.3% | researchgate.net |
| Aspergillus terreus | rac-benzyl glycidyl ether | (S)-3-benzyloxy-1,2-propanediol | 45.6% | researchgate.net |
| Pseudomonas cepacia lipase | 1,2-propanediol dibenzoate | (R)-1-O-benzoyl-2-methylpropane-1,3-diol | >98% | researchgate.net |
| Baker's yeast | 1-phenyl-2,3-epoxybutan-1-one | Chiral epoxy alcohol | Not Specified | rsc.org |
| Lipase PS | rac-1-phenyl-2,3-epoxybutan-1-ol | Chiral epoxy alcohol | Not Specified | rsc.org |
Chemical Reactivity and Mechanistic Investigations of 3 Benzyloxy 1 Propanol
Catalytic C–O Bond Cleavage Reactions
The cleavage of the carbon-oxygen bond in ethers is a challenging yet synthetically valuable transformation. wikipedia.org Research has demonstrated that 3-benzyloxy-1-propanol can undergo selective C–O bond cleavage under specific catalytic conditions. chemicalbook.com
Ruthenium-Catalyzed Selective sp³ C–O Cleavage
Ruthenium complexes have emerged as effective catalysts for the selective cleavage of the sp³ hybridized carbon-oxygen bond in 3-alkoxy-1-propanol derivatives. nih.govkaist.ac.kr Notably, in the case of this compound, the cleavage occurs specifically at the C3–O position. chemicalbook.comnih.govkaist.ac.kracs.orgresearchgate.net This regioselectivity is a key feature of this catalytic system. The reaction is significant as it represents a departure from typical ether cleavage reactions which often require harsh conditions or specific activating groups. wikipedia.org The development of catalytic systems that can cleave unstrained and unactivated etheric C-O bonds is a considerable challenge due to the high bond dissociation energy.
The versatility of ruthenium catalysts is highlighted by their ability to effect various transformations, including those involving benzylic ethers. nih.govacs.orgacs.org While some ruthenium-catalyzed reactions of benzyl (B1604629) ethers lead to transfer hydrogenation products like dienes and benzaldehyde, the reaction with this compound in the presence of amines takes a different course, leading to amide formation. nih.govacs.orgacs.org
Elucidation of Mechanistic Pathways for C3-O Cleavage
The selective cleavage of the C3–O bond in 3-alkoxy-1-propanols, including this compound, is proposed to proceed through a unique mechanistic pathway involving ruthenium enolate intermediates. acs.orgresearchgate.net Experimental results suggest the formation of both O-bound and C-bound ruthenium enolate complexes as key intermediates. kaist.ac.kracs.orgresearchgate.net The reaction is believed to be initiated by the coordination of the alcohol to the ruthenium center. nih.gov While the precise mechanism for this specific reaction is still under investigation, related ruthenium-catalyzed reactions provide insights. nih.gov For instance, some ruthenium-catalyzed isomerizations of allylic alcohols are thought to proceed via a ruthenium hydride intermediate. nih.gov In the context of C-O bond cleavage, the 3-alkoxy-1-propanol structure is crucial for the reaction to occur.
Formation of Amides via C–N Bond Formation
A significant outcome of the ruthenium-catalyzed sp³ C–O cleavage of 3-alkoxy-1-propanol derivatives, including this compound, is the concurrent formation of a C–N bond, leading to the synthesis of amides. nih.govkaist.ac.kracs.org This transformation is highly atom-economical as it directly converts an alcohol and an amine into an amide with the generation of hydrogen as the only byproduct. This reaction is noteworthy as it represents the first example of catalytic C–N bond formation occurring via the cleavage of an sp³ C–O bond. The reaction works with both primary and secondary amines.
Computational and Experimental Studies of Reaction Intermediates (e.g., Ru Enolate Complexes)
The proposed involvement of ruthenium enolate complexes as key intermediates in the selective C3–O bond cleavage is supported by experimental evidence. kaist.ac.kracs.orgresearchgate.net Studies on related ruthenium-catalyzed reactions have utilized computational methods, such as Density Functional Theory (DFT), to investigate reaction mechanisms and intermediates. umich.eduacs.org For example, in the hydrogenation of ketones catalyzed by a ruthenium(II) complex, the formation of an enolate complex was suggested by both experimental results and kinetic data. acs.org Similarly, computational studies have been employed to understand the mechanism of ruthenium-catalyzed C-H functionalization, providing insights into the energetics of different steps. acs.org Although specific computational studies on the ruthenium enolate intermediates in the C-O cleavage of this compound are not detailed in the provided results, the existing literature on related systems underscores the power of these methods in elucidating complex reaction pathways. umich.eduacs.org
Transformations of Esters and Amides Mediated by this compound
This compound has been described as a desymmetrization agent that can catalyze the conversion of esters to ketones and amides to alcohols. biosynth.com This suggests a role for the compound in mediating transformations of these functional groups, although the specific mechanisms and scope of these reactions are not extensively detailed in the provided search results.
Studies on Radical Generation and Reactivity
There is an indication that this compound can be involved in bond cleavage that leads to the formation of free radicals. biosynth.com However, the specific conditions under which radical generation occurs and the subsequent reactivity of these radicals are not elaborated upon in the available information. Further research would be needed to fully understand this aspect of its chemical behavior.
Other Significant Chemical Transformations (e.g., Synthesis of 1-benzyloxy-3-iodopropane)
A notable and synthetically valuable transformation of this compound is its conversion to 1-benzyloxy-3-iodopropane (B1624968). This reaction is a key step in various multi-step syntheses, where the iodo-derivative serves as a versatile alkylating agent. The conversion of the primary alcohol group in this compound to an iodide is a crucial functional group interconversion that enables subsequent carbon-carbon bond formation.
Detailed research has been conducted on the efficient synthesis of 1-benzyloxy-3-iodopropane. One established method involves a modified Corey's procedure, which utilizes a combination of iodine, triphenylphosphine (B44618), and imidazole (B134444) in a mixed solvent system. In a typical procedure, this compound is treated with triphenylphosphine and imidazole in a mixture of acetonitrile (B52724) and diethyl ether at a controlled temperature of 0 °C. To this cooled solution, iodine is added portion-wise. The reaction proceeds over a couple of hours to afford 1-benzyloxy-3-iodopropane in high yield.
This specific transformation has been instrumental in the asymmetric synthesis of natural products, such as (R)- and (S)-4-methyloctanoic acid, where 1-benzyloxy-3-iodopropane is used as a key electrophile in an alkylation step. The high yield and straightforward nature of this iodination reaction make it a reliable method for preparing this important synthetic intermediate.
The reaction proceeds via the formation of a phosphonium (B103445) iodide species from the reaction of triphenylphosphine and iodine. The alcohol, this compound, then attacks this species, and subsequent decomposition of the resulting intermediate, facilitated by imidazole, leads to the formation of the desired alkyl iodide, 1-benzyloxy-3-iodopropane, and triphenylphosphine oxide.
The following table summarizes the key details of this significant chemical transformation:
| Reactant | Reagents | Solvent | Temperature | Reaction Time | Product | Yield | Reference |
| This compound | Iodine (I₂), Triphenylphosphine (PPh₃), Imidazole | Acetonitrile/Diethyl Ether | 0 °C | 2 hours | 1-Benzyloxy-3-iodopropane | 92% |
Role as a Key Intermediate in Complex Molecule Synthesis
The strategic importance of this compound is underscored by its application as a starting reagent in the synthesis of intricate molecules. scientificlabs.co.uk Its bifunctional nature, possessing both a hydroxyl group and a benzyl ether, allows for selective transformations and the introduction of diverse functionalities.
Precursors in Total Synthesis of Natural Products (e.g., (+)-Cocaine, Cryptophycin (B1240208) B Fragments)
Furthermore, a derivative of this compound, 3-(benzyloxy)propanal (B121202), plays a crucial role in the synthesis of fragments of Cryptophycin B. In a key step, an aldol (B89426) reaction between ester 68 and 3-(benzyloxy)propanal yields the syn-aldol product 69 as a single diastereomer with a high yield of 98%. nih.gov This intermediate is then further elaborated to construct portions of the complex cryptophycin structure. nih.gov
Utility in Pharmaceutical and Medicinal Chemistry Research
The applications of this compound and its analogues extend significantly into the realm of pharmaceutical and medicinal chemistry. The compound serves as a foundational element in the synthesis of various biologically relevant molecules.
Synthesis of Nucleoside and Glycoside Analogues (e.g., Galactosyl Phosphate (B84403) Diesters)
Research has demonstrated the use of this compound in the synthesis of a series of galactosyl phosphate diester derivatives. scientificlabs.co.ukantpedia.com These derivatives are analogues of biologically important nucleosides, such as 9-β-D-arabinofuranosyladenine and 1-β-D-arabinofuranosylcytosine. scientificlabs.co.uk The synthesis of these complex molecules showcases the adaptability of the this compound scaffold in creating modified nucleosides with potential therapeutic applications.
Development of Chiral Quinoxalinone Derivatives with Biomedical Relevance
Recent studies have focused on the synthesis of chiral 3-benzyloxy-1- and -2-phenyl-quinazolinones, which are of interest due to their potential biomedical applications. nih.gov Quinoxalinone derivatives have been identified as a novel class of multifunctional aldose reductase inhibitors, a target for the treatment of diabetic complications. researchgate.net The development of these chiral quinoxalinone derivatives, facilitated by precursors related to this compound, opens avenues for creating new therapeutic agents. nih.govresearchgate.net
Formation of Phosphatidylinositol Dimannoside Analogues (via chiral derivatives)
In the synthesis of phosphatidylinositol dimannoside (PIM2) analogues, a chiral derivative of this compound, namely (R)-(+)-2-amino-3-benzyloxy-1-propanol, serves as a crucial starting material. nih.gov This chiral building block is used to synthesize a key phosphoramidite (B1245037) intermediate. nih.gov PIMs are of significant interest due to their immunomodulatory activities, and the ability to synthesize analogues allows for the exploration of structure-activity relationships and the development of new vaccine adjuvants or immunotherapeutics. nih.govresearchgate.net
Production of Functionalized Amine Intermediates
This compound is also instrumental in the synthesis of functionalized amine intermediates. biosynth.com It can be used to create amines with additional functional groups like carbonyls or hydroxyls. biosynth.com One specific application involves its use in the synthesis of 1-benzyloxy-3-iodopropane, a useful intermediate for further chemical transformations. scientificlabs.co.uk Chiral amino alcohol derivatives, such as N-Boc-(S)-2-amino-3-benzyloxy-1-propanol, are valuable chiral building blocks for producing β-amino alcohols and macrolide antibiotics.
Application as a Chiral Building Block
While this compound is an achiral molecule, its structure serves as a valuable scaffold for the synthesis of versatile chiral building blocks. nih.govbldpharm.com These chiral derivatives are instrumental in asymmetric synthesis, a field focused on the selective creation of a specific enantiomer of a chiral product. The strategic placement of the benzyloxy group allows for its potential removal at a later synthetic stage, providing access to a free hydroxyl group, which enhances its utility as a synthon.
The core approach involves introducing chirality into the propanol (B110389) backbone, transforming the achiral precursor into an enantiomerically pure or enriched intermediate. These chiral synthons are then incorporated into larger, more complex molecules, transferring their stereochemical information to the final product. This strategy is a cornerstone of modern pharmaceutical and materials science research, where the specific three-dimensional arrangement of atoms is critical for biological activity or material properties. researchgate.net
Key chiral derivatives synthesized from this compound or its precursors include amino alcohols and diols. For instance, N-Boc-(S)-2-amino-3-benzyloxy-1-propanol is a widely used chiral amino alcohol derivative in organic synthesis. The tert-butoxycarbonyl (Boc) group protects the amine, while the chiral center provides the necessary stereocontrol for synthesizing complex, biologically active molecules like enzyme inhibitors and receptor agonists. Similarly, (R)-(+)-2-Amino-3-benzyloxy-1-propanol is employed as a reagent in the synthesis of beta-amino alcohols, which are recognized as therapeutic agents. chemdad.com
A significant area of application for these chiral building blocks is in catalyst-controlled asymmetric reactions. A notable example involves the asymmetric synthesis of chiral 3-benzyloxy-1- and -2-phenyl-quinazolinones. In this research, various 3-hydroxy-1,3-quinazolin(di)ones were used as radical trapping agents in the asymmetric 1,2-oxytrifluoromethylation of styrenes. nih.govmdpi.com The reactions are catalyzed by chiral vanadyl methoxide (B1231860) complexes, demonstrating how the careful selection of a chiral catalyst can induce high enantioselectivity.
The study systematically examined the effects of different catalysts and solvents, finding that specific vanadyl complexes in isopropanol (B130326) provided the best results for producing either the (R) or (S) enantiomer of the desired product. nih.govnih.gov The findings highlight the complementary nature of the catalysts, where one catalyst preferentially forms one enantiomer, and a second catalyst favors the other.
Detailed findings from the asymmetric cross-coupling reactions to form chiral quinazolinones are presented below.
| Catalyst | Substrate Series | Styrene Type | Product Enantiomer | Yield Range (%) | Enantiomeric Excess (ee) Range (%) |
|---|---|---|---|---|---|
| V(O)-1 | 2-Substituted | p-/m-methylstyrenes and m-halo/CF₃/CO₂Me-styrenes | (R) | 45–71 | 38–63 |
| V(O)-1 | 1-Substituted | p-/m-methylstyrenes and m-halo/CF₃/CO₂Me-styrenes | (R) | 59–93 | 60–84 |
| V(O)-2 | 2-Substituted | p-/m-methylstyrenes and m-bromostyrenes | (S) | 28–55 | 50–91 |
| V(O)-2 | 1-Substituted | p-/m-methylstyrenes and m-bromostyrenes | (S) | 45–72 | 64–75 |
V(O)-1: Vanadyl complex with 3-(2,5-dimethyl)phenyl-5-bromophenyl group. V(O)-2: Vanadyl complex with 3-t-butyl-5-bromophenyl group. nih.govnih.gov
Another advanced application is the use of chiral building blocks derived from similar β-hydroxy ester structures in the synthesis of chiral liquid crystals. In one study, chiral 3-aryl-3-hydroxypropanoic esters were synthesized via asymmetric transfer hydrogenation of the corresponding β-ketoesters using ruthenium(II) complexes. irb.hr The resulting chiral esters, such as Ethyl (S)-3-(4-(benzyloxy)phenyl)-3-hydroxypropanoate, were obtained with excellent enantiomeric excess (>99%) and served as key subunits for creating novel liquid crystalline materials with specific self-organizing properties. irb.hr
These examples underscore the strategic importance of this compound as a foundational molecule. Through chemical modification and asymmetric synthesis, it is transformed into valuable chiral building blocks that enable the construction of enantiomerically pure compounds for advanced applications in medicine and materials science. irb.hr
Conclusion
Synthesis of Chiral and Functionalized this compound Derivatives
The introduction of chirality and diverse functional groups onto the this compound scaffold has been achieved through numerous synthetic strategies. These methods include asymmetric synthesis, derivatization of the hydroxyl and ether moieties, and the use of chiral pool starting materials.
Asymmetric Synthesis of Chiral Derivatives:
The enantioselective synthesis of this compound derivatives has been accomplished using chiral catalysts and reagents. For instance, the asymmetric 1,2-oxytrifluoromethylation of styrenes has been achieved using 3-hydroxy-1,3-quinazolindiones as radical trapping agents, catalyzed by chiral vanadyl methoxide (B1231860) complexes. mdpi.com This method provides access to chiral 3-benzyloxy-quinazolinone derivatives with varying degrees of enantiomeric excess (ee). mdpi.com
Another approach involves the use of this compound as a desymmetrization agent, which can catalyze the conversion of esters to ketones and amides to alcohols, and has been used in the asymmetric synthesis to convert (S)-2,3-diaminopropionic acid into its (R)-enantiomer. biosynth.com
Interactive Data Table: Asymmetric Synthesis of Chiral this compound Derivatives
| Product | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| (R)-3-Benzyloxy-quinazolinone derivative | V(O)-1 (vanadyl complex) | 2-H-substituted 3OH-Quiz and 3-methylstyrene | 71 | 63 | mdpi.com |
| (R)-3-Benzyloxy-quinazolinone derivative | V(O)-1 (vanadyl complex) | 2-Ph-substituted 3OH-Quiz and 3-methylstyrene | 45 | 50 | mdpi.com |
| (S)-3-Benzyloxy-quinazolinone derivative | V(O)-2 (vanadyl complex) | 2-Ph-substituted 3OH-Quiz and m-bromostyrene | 55 | 91 | mdpi.com |
Synthesis of Amino-Functionalized Derivatives:
Amino-functionalized derivatives of this compound are valuable intermediates, particularly in the synthesis of amino alcohols and modified peptides. A common strategy involves the protection of an amino alcohol, followed by benzylation. For example, N-Boc-(S)-2-amino-3-benzyloxy-1-propanol can be synthesized from (S)-2-amino-3-benzyloxy-1-propanol by protecting the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Alternatively, 3-(Benzyloxy)propan-1-amine can be prepared through nucleophilic substitution of a halogenated precursor with a benzyloxy group. For instance, 3-iodopropan-1-amine (B14334213) can react with benzyl (B1604629) alcohol in the presence of a base to yield the desired product.
Interactive Data Table: Synthesis of Amino-Functionalized this compound Derivatives
| Derivative | Starting Material | Reagents | Key Conditions | Reference |
| N-Boc-(S)-2-amino-3-benzyloxy-1-propanol | (S)-2-amino-3-benzyloxy-1-propanol | Di-tert-butyl dicarbonate (Boc₂O), DMAP | THF, 0–25°C | |
| 3-(Benzyloxy)propan-1-amine | 3-Iodopropan-1-amine | Benzyl alcohol, NaOH | Polar aprotic solvent (e.g., DMF, THF) |
Synthesis of Azido-Functionalized Derivatives:
Azido-functionalized derivatives serve as precursors for amines and can participate in click chemistry reactions. The synthesis of (2S)-1-Azido-3-(benzyloxy)-2-propanol has been reported, providing a chiral building block with a versatile azide (B81097) group. chemspider.com Research has also explored the synthesis of 2-azido-1,3-diols from (R)-2,3-O-cyclohexylidene-d-glyceraldehyde, which can be further functionalized to include a benzyloxy group. researchgate.net For instance, the Mitsunobu azidation of (2S,3RS)-3-(benzyloxy)nonane-1,2-diol can yield (2S,3RS)-2-azido-3-(benzyloxy)nonan-1-ol. researchgate.net
Synthesis of Halogenated and Other Functionalized Derivatives:
Halogenated derivatives of this compound are useful for further synthetic modifications through substitution reactions. A patent describes the preparation of compounds like 3-bromo-2-bromomethyl-1-propanol, which can then be benzylated to form the corresponding 3-benzyloxy derivative. google.com
Other functionalization strategies include the acylation of the hydroxyl groups. For example, 3-Benzyloxy-1,2-diacetyl-1,2-propanediol can be synthesized by treating 3-benzyloxy-1,2-propanediol with acetic anhydride. Additionally, 3-(3-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl) propyl benzoate (B1203000) derivatives have been synthesized by reacting 3-(benzyloxy)-1-(3-hydroxypropyl)-2-methylpyridin-4(1H)-one with various benzoyl chloride derivatives. nih.gov
Interactive Data Table: Synthesis of Other Functionalized this compound Derivatives
| Derivative | Starting Material | Reagents | Yield (%) | Reference |
| 3-Benzyloxy-1,2-diacetyl-1,2-propanediol | 3-Benzyloxy-1,2-propanediol | Acetic anhydride, Trifluoroacetic acid | 82 | |
| 3-Bromo-2-bromomethyl-3-benzyloxy-1-propanol | 3-Bromo-2-bromomethyl-1-propanol | Benzylating agent | Not specified | google.com |
| 3-(3-(Benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl) propyl benzoate derivatives | 3-(Benzyloxy)-1-(3-hydroxypropyl)-2-methylpyridin-4(1H)-one | Benzoyl chloride derivatives, Triethylamine | Not specified | nih.gov |
Spectroscopic Characterization and Structural Elucidation of 3 Benzyloxy 1 Propanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide a wealth of information for 3-Benzyloxy-1-propanol.
The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. In a typical analysis using a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the spectrum reveals several key signals. chemicalbook.com The aromatic protons of the benzyl (B1604629) group appear as a multiplet in the range of δ 7.28-7.36 ppm, integrating to five protons. chemicalbook.com A characteristic singlet at approximately δ 4.51 ppm, integrating to two protons, is assigned to the benzylic methylene (B1212753) protons (-O-CH₂-Ph). chemicalbook.com
The propyl chain protons give rise to three distinct signals. The two protons on the carbon adjacent to the ether oxygen (-O-CH₂-CH₂-) appear as a triplet at δ 3.64-3.66 ppm. chemicalbook.com The methylene protons next to the hydroxyl group (HO-CH₂-) are observed as a multiplet at δ 3.75-3.79 ppm. chemicalbook.com The central methylene protons (-CH₂-CH₂-CH₂-) show a multiplet around δ 1.83-1.88 ppm. chemicalbook.com A broad singlet, which can be variable in its chemical shift, appears at approximately δ 2.44 ppm, corresponding to the hydroxyl proton (-OH). chemicalbook.com
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.28-7.36 | Multiplet (m) | 5H | Aromatic protons (C₆H₅) |
| 4.51 | Singlet (s) | 2H | Benzylic protons (Ph-CH₂-O) |
| 3.75-3.79 | Multiplet (m) | 2H | Methylene protons adjacent to OH (-CH₂-OH) |
| 3.64-3.66 | Triplet (t) | 2H | Methylene protons adjacent to ether oxygen (-O-CH₂) |
| 1.83-1.88 | Multiplet (m) | 2H | Central methylene protons (-CH₂-) |
| 2.44 | Broad Singlet (br, s) | 1H | Hydroxyl proton (-OH) |
Data obtained in CDCl₃ at 400 MHz. chemicalbook.com
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum shows distinct peaks for each unique carbon atom in this compound. The carbon atoms of the aromatic ring typically appear in the δ 127-138 ppm region. The benzylic carbon (Ph-CH₂) is found around δ 73 ppm, while the carbons of the propanol (B110389) chain are observed at approximately δ 69 ppm (-O-CH₂-), δ 62 ppm (HO-CH₂-), and δ 32 ppm for the central methylene carbon. acs.org
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~138 | Quaternary aromatic carbon (C-CH₂) |
| ~128.4 | Aromatic CH carbons |
| ~127.7 | Aromatic CH carbons |
| ~127.6 | Aromatic CH carbons |
| ~73.1 | Benzylic carbon (Ph-CH₂) |
| ~69.5 | Methylene carbon adjacent to ether oxygen (-O-CH₂) |
| ~61.9 | Methylene carbon adjacent to hydroxyl group (-CH₂-OH) |
| ~32.1 | Central methylene carbon (-CH₂-) |
Assignments are based on typical chemical shifts for similar structures and data from related studies. acs.org
Vibrational Spectroscopy (e.g., Infrared Spectroscopy)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. chemicalbook.com A strong, broad band in the region of 3400-3300 cm⁻¹ is indicative of the O-H stretching vibration of the primary alcohol group. The C-H stretching vibrations of the aromatic ring are observed around 3100-3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹.
The presence of the ether linkage is confirmed by a strong C-O stretching band around 1100 cm⁻¹. The C-O stretch of the primary alcohol typically appears in the 1050 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to peaks in the 1600-1450 cm⁻¹ range. The spectrum is considered to conform to the established structure of the compound. thermofisher.comavantorsciences.com
Table 3: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3350 (broad) | O-H Stretch | Alcohol |
| ~3030 | C-H Stretch | Aromatic |
| ~2940, ~2860 | C-H Stretch | Aliphatic (CH₂) |
| ~1495, ~1450 | C=C Stretch | Aromatic Ring |
| ~1100 | C-O Stretch | Ether |
| ~1050 | C-O Stretch | Primary Alcohol |
Data is based on spectra from various sources and typical functional group frequencies. thermofisher.comavantorsciences.comnih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₁₀H₁₄O₂, corresponding to a molecular weight of 166.22 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) may be observed at m/z 166.
The fragmentation pattern is highly characteristic. A prominent peak is observed at m/z 91, which corresponds to the tropylium (B1234903) ion ([C₇H₇]⁺), formed by the cleavage of the benzyl group. This is a very common and stable fragment for benzyl ethers. Another significant fragment is often seen at m/z 107, which can be attributed to the [C₇H₇O]⁺ ion. nih.gov The base peak in the spectrum can vary, but the ion at m/z 91 is typically very intense. Loss of a water molecule (H₂O) from fragments containing the hydroxyl group can also occur. libretexts.org
Chiroptical Spectroscopic Methods for Chiral Derivatives
While this compound itself is achiral, its derivatives can be chiral. Chiroptical methods are essential for determining the absolute configuration of these chiral molecules.
Electronic Circular Dichroism (ECD) is a powerful technique for elucidating the stereochemistry of chiral compounds. It measures the differential absorption of left and right circularly polarized light. This method has been successfully applied to determine the structure and study the atropisomerization of chiral derivatives synthesized from precursors like this compound.
For instance, research on diastereomeric gossypol (B191359) Schiff bases formed with (R)-(+)-2-amino-3-benzyloxy-1-propanol utilized ECD in conjunction with NMR and Density Functional Theory (DFT) calculations. researchgate.netorcid.orgchemchart.com The experimental ECD spectra of these complex chiral molecules were compared with the theoretically calculated spectra for different possible stereoisomers. This comparison allowed for the unambiguous assignment of the absolute configuration and the study of the dynamic equilibrium between different atropisomers. researchgate.netchemchart.comamu.edu.pl The sensitivity of the ECD spectrum to the three-dimensional arrangement of the chromophores makes it an invaluable tool for such stereochemical assignments.
Theoretical and Computational Chemistry Studies of 3 Benzyloxy 1 Propanol
Density Functional Theory (DFT) for Molecular Structure and Conformation
Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and geometry of molecules. For 3-benzyloxy-1-propanol, DFT calculations could provide a foundational understanding of its three-dimensional arrangement and the interplay of its functional groups.
Conformational Analysis and Energy Landscapes
The flexibility of the propanol (B110389) chain in this compound allows for a variety of conformations. A thorough conformational analysis using DFT would involve systematically rotating the rotatable bonds to map out the potential energy surface. This process would identify the low-energy conformers and the transition states that separate them. Such a study would reveal the most stable spatial arrangements of the molecule, governed by a delicate balance of steric and electronic effects, including potential intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen.
Prediction of Spectroscopic Parameters (e.g., ECD, OR, NMR Chemical Shifts)
While experimental spectroscopic data for this compound, such as Nuclear Magnetic Resonance (NMR), are available, computational predictions can offer deeper insights and aid in the interpretation of these spectra. DFT calculations, often employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C NMR chemical shifts. Comparing these predicted values with experimental data can help to confirm the dominant conformations in solution.
Furthermore, for chiral derivatives of this compound, theoretical predictions of Electronic Circular Dichroism (ECD) and Optical Rotation (OR) would be invaluable for determining their absolute configuration. Currently, no such specific computational studies for this compound have been found in the literature.
Computational Modeling of Reaction Mechanisms
The reactivity of this compound and related benzyl (B1604629) ethers presents another area where computational modeling can be highly informative. For instance, it has been noted that this compound can undergo selective cleavage at the C3-O position. rsc.org Computational studies could elucidate the mechanism of this reaction, for example, by modeling the interaction with a ruthenium catalyst and calculating the energy profile of the reaction pathway.
General computational studies on the reaction mechanisms of benzyl ethers, such as their oxidation or deprotection, have been performed. siu.eduorganic-chemistry.org These studies often propose reaction pathways involving intermediates like radicals or carbocations. siu.edu Applying these computational approaches to this compound would provide a molecule-specific understanding of its chemical transformations. For example, a computational analysis of the homologation reaction of benzyl bromide derivatives with diazo compounds has provided critical insights into the reaction mechanism and selectivity. nih.gov
Molecular Dynamics Simulations and Intermolecular Interactions (for derivatives or related systems)
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules and their interactions in a condensed phase. While no MD simulations specifically for this compound have been identified, studies on related systems demonstrate the potential of this technique. For instance, MD simulations have been used to investigate the behavior of dodecyl dimethyl benzyl ammonium (B1175870) cations in intercalated montmorillonite (B579905) and to study the interactions of poly(γ-benzyl glutamate) in solution. geoscienceworld.orgacs.org
Conclusion and Future Perspectives in 3 Benzyloxy 1 Propanol Research
Synthesis and Reactivity Advancements
Recent research has focused on optimizing the synthesis of 3-Benzyloxy-1-propanol and exploring its reactivity in novel chemical transformations.
A common synthetic route involves the reaction of 1,3-propanediol (B51772) with benzyl (B1604629) chloride in the presence of a base like potassium hydroxide (B78521). chemicalbook.com One method describes adding benzyl chloride to a solution of potassium hydroxide in xylene and 1,3-propanediol at 50-60°C, followed by heating at 100°C. Another approach involves adding solid potassium hydroxide to 1,3-propanediol to remove moisture, then adding benzyl chloride at 90°C and increasing the temperature to 130°C for the reaction to proceed, resulting in a 77% yield of this compound. chemicalbook.com
The reactivity of this compound is attributed to its bifunctional nature, possessing both a hydroxyl group and a benzyloxy group. cymitquimica.com This allows it to participate in a variety of chemical reactions, including etherification and as an intermediate in organic synthesis. cymitquimica.com It has been utilized as a desymmetrization agent, catalyzing the conversion of esters to ketones and amides to alcohols. biosynth.com Furthermore, it acts as an asymmetric synthesis reagent, for instance, in the conversion of (S)-2,3-diaminopropionic acid to its (R)-enantiomer. biosynth.com The compound is also instrumental in forming new bonds by cleaving one bond and forming two new ones, and it can mediate bond cleavage, which may lead to the formation of free radicals. biosynth.com Recent studies have also shown its utility in the synthesis of amines with functional groups such as carbonyl or hydroxyl. biosynth.com A notable reaction is the selective cleavage at the C3-O position in the presence of a ruthenium catalyst. chemicalbook.com
Emerging Applications in Diverse Chemical Fields
The unique structural features of this compound have paved the way for its application in several specialized areas of chemistry.
In the realm of medicinal chemistry, derivatives of this compound are being investigated for their potential therapeutic properties. For instance, chiral 3-benzyloxy-1- and -2-phenyl-quinazolinones have been synthesized and are being explored as potential inhibitors of acetohydroxyacid synthase and epidermal growth factor receptor (EGFR) kinases, which are targets in cancer therapy. mdpi.comnih.gov Additionally, 3-benzyloxy-4-oxopyridin benzoate (B1203000) derivatives have shown potential as antimalarial and antiproliferative agents. nih.gov The compound has also been used in the synthesis of gossypol (B191359) Schiff bases, which are being studied for their atropisomerization process. researchgate.net
The application of this compound extends to the development of nematicides. Studies have demonstrated its efficacy against the pine wood nematode, with benzyloxyalkanols showing higher nematicidal activity than benzyl alcohol. nih.gov In the field of materials science, it is used as a building block in organic synthesis for creating more complex molecules. lookchem.com For example, it can be used to synthesize 1-benzyloxy-3-iodopropane (B1624968). chemicalbook.com Furthermore, its derivatives, such as (2E)-3-[3-(benzyloxy)phenyl]-l-phenyl-2-propen-l-one (a chalcone (B49325) derivative), have been synthesized and are being studied for their biological applications. researchgate.net
Interdisciplinary Research Opportunities and Challenges
The versatility of this compound opens up avenues for collaborative research across different scientific disciplines.
The intersection of organic synthesis, medicinal chemistry, and biology presents significant opportunities. The development of new derivatives with enhanced biological activity requires a synergistic approach, combining synthetic expertise with biological screening and computational modeling. nih.govresearchgate.net For example, the synthesis of chiral quinazolinones and their evaluation as enzyme inhibitors highlights the potential for such interdisciplinary collaborations. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Benzyloxy-1-propanol, and what are the critical reaction parameters?
- Methodology :
- Benzylation of glycerol derivatives : A common approach involves protecting the hydroxyl group of glycerol with a benzyl group. For example, benzyl chloride or bromide can react with 1,3-propanediol derivatives under basic conditions (e.g., NaH or K₂CO₃) .
- Catalytic selectivity : Ruthenium-catalyzed reactions are noted for selective cleavage at the C3-O position, which can influence the choice of protecting groups and reaction conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is typically used to isolate the compound. Purity validation via HPLC (>98%) is recommended .
Q. How can researchers characterize this compound to confirm its structural integrity?
- Analytical techniques :
- NMR spectroscopy : ¹H and ¹³C NMR to verify benzyl group integration (δ ~7.3 ppm for aromatic protons) and the propanol backbone (δ ~3.5–3.7 ppm for -OCH₂-) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (C₁₀H₁₄O₂, molecular weight 166.22 g/mol) .
- FT-IR : Peaks at ~3400 cm⁻¹ (O-H stretch) and ~1100 cm⁻¹ (C-O-C ether linkage) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Hazard mitigation :
- Personal protective equipment (PPE) : Wear nitrile gloves (EN 374 certified), safety goggles, and lab coats. Use fume hoods for volatile steps .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid long-term storage due to potential peroxide formation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How does the benzyloxy group in this compound influence its reactivity in catalytic hydrogenation or oxidation reactions?
- Mechanistic insights :
- Hydrogenation : The benzyl group acts as a protecting group, enabling selective reduction of other functional groups (e.g., ketones) without deprotecting the ether. Use Pd/C or Raney Ni under H₂ atmosphere .
- Oxidation : Ruthenium catalysts (e.g., RuO₄) selectively cleave the C3-O bond, producing benzaldehyde derivatives. Reaction conditions (solvent polarity, temperature) must be optimized to avoid over-oxidation .
Q. What strategies resolve contradictions in reported yields for this compound-mediated glycosylation reactions?
- Troubleshooting framework :
- Byproduct analysis : Use GC-MS or LC-MS to identify side products (e.g., glycosyl phosphates or hydrolyzed intermediates) .
- Moisture control : Anhydrous conditions (molecular sieves, dry solvents) are critical to prevent hydrolysis of the benzyl ether .
- Catalyst screening : Compare yields using alternative catalysts (e.g., BF₃·Et₂O vs. TMSOTf) to identify optimal Lewis acids .
Q. How can researchers design experiments to study the stereochemical outcomes of this compound in asymmetric synthesis?
- Experimental design :
- Chiral auxiliaries : Incorporate chiral ligands (e.g., BINOL derivatives) during benzylation to induce enantioselectivity .
- Kinetic resolution : Monitor reaction progress via chiral HPLC to separate enantiomers and calculate enantiomeric excess (ee) .
- Computational modeling : Use DFT calculations to predict transition states and rationalize stereochemical preferences .
Q. What are the limitations of using this compound in multi-step organic syntheses, and how can they be addressed?
- Critical challenges :
- Deprotection sensitivity : Harsh acidic conditions (e.g., HBr/HOAc) may degrade the propanol backbone. Use milder methods (e.g., catalytic hydrogenolysis) .
- Competing reactivity : The primary hydroxyl group may participate in unintended side reactions (e.g., esterification). Protect with TBS or Ac groups before functionalizing secondary sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
